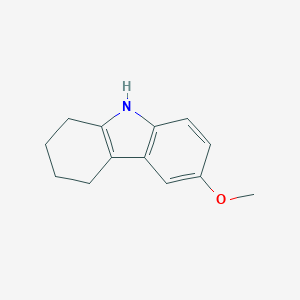

6-Methoxy-1,2,3,4-tetrahydrocarbazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKCUCBMZNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole

IUPAC Name: 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and putative biological activities.

Physicochemical Properties

This compound is a derivative of the tetrahydrocarbazole scaffold, which is a core structure in many biologically active compounds. The inclusion of a methoxy group can influence its lipophilicity, metabolic stability, and interactions with biological targets.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | Solid |

| CAS Number | 13070-45-6 |

| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CCCC3 |

| InChI | InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 24.9 Ų |

| XLogP3 | 3.2 |

Synthesis

The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine and a ketone.

Fischer Indole Synthesis Workflow

The synthesis of this compound is typically achieved by reacting 4-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for the synthesis of related tetrahydrocarbazole derivatives.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.

-

To this solution, add cyclohexanone (1.1 equivalents) dropwise while stirring at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-cold water with continuous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

While specific quantitative data for this compound is limited in publicly available literature, the tetrahydrocarbazole scaffold is a well-recognized privileged structure in medicinal chemistry, exhibiting a range of biological activities.

Anticancer Activity

Carbazole and its derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Proposed Mechanism: Topoisomerase II Inhibition

One of the key mechanisms by which carbazole derivatives may exert their anticancer effects is through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay is a standard method to evaluate the inhibitory activity of a compound against topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay buffer

-

ATP

-

Test compound (this compound)

-

DNA loading dye

-

Agarose gel and electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing the assay buffer, ATP, and supercoiled plasmid DNA.

-

Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (a known topoisomerase II inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding human topoisomerase II to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control.

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key feature in compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's.

Proposed Mechanism: Modulation of Calcium Signaling and Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, dysfunction in neuronal calcium signaling and reduced levels of the neurotransmitter acetylcholine are key pathological features. Tetrahydrocarbazole derivatives have been shown to potentially address these issues by modulating intracellular calcium levels and inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate and reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound. Include a positive control (a known AChE inhibitor) and a negative control (vehicle).

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. Based on the known biological activities of the tetrahydrocarbazole class of compounds, it holds potential as an anticancer and neuroprotective agent. Further in-depth studies, including extensive in vitro and in vivo testing, are warranted to fully elucidate its therapeutic potential and specific mechanisms of action. This guide provides a foundational framework for researchers to pursue further investigations into this interesting molecule.

Chemical structure and properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a heterocyclic organic compound belonging to the tetrahydrocarbazole family. This class of molecules is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. The tetrahydrocarbazole scaffold is a privileged structure, known to be a key constituent in numerous pharmacologically active agents. The methoxy substitution on the carbazole ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound.

Chemical Structure and Properties

This compound possesses a tricyclic ring system, consisting of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexane ring. The methoxy group is attached at the 6th position of the carbazole nucleus.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | [1] |

| Molecular Formula | C₁₃H₁₅NO | [1][2] |

| Molecular Weight | 201.26 g/mol | [1] |

| CAS Number | 13070-45-6 | [2] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Melting Point | Not explicitly stated for this specific compound. | |

| Solubility | Insoluble in water. | [guidechem.com] |

| Purity | Commercially available with 97% purity. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: A study on a co-crystallized sample provided some IR data for the parent tetrahydrocarbazole. The IR spectrum of a related compound, 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which was a by-product of the synthesis of this compound, showed characteristic peaks for N-H stretching, aromatic C-H stretching, and alkyl C-H stretching.[3] While specific IR data for this compound was not detailed, the presence of the N-H bond, aromatic and aliphatic C-H bonds, and the C-O bond of the methoxy group would be expected to give characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure. While a specific spectrum for this compound is not provided in the search results, the ¹H NMR data for the unsubstituted 1,2,3,4-tetrahydrocarbazole shows broad multiplets for the aliphatic protons between 1.86-1.99 ppm and a broad triplet for the protons adjacent to the aromatic ring at 2.74 ppm.[4] The aromatic protons appear as multiplets between 7.08-7.71 ppm, and the N-H proton as a broad singlet at 7.64 ppm.[4] For this compound, one would expect to see a singlet for the methoxy protons around 3.8 ppm and a splitting pattern for the aromatic protons consistent with a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Crystallography: The crystal structure of this compound has been determined, revealing that it crystallizes in the monoclinic space group C2/c without disorder in the cyclohexene ring.[3][5] The molecules in the crystal lattice are packed with C/N—H⋯π interactions.[3]

Experimental Protocols

The most common and effective method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[6]

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from the synthesis of related tetrahydrocarbazole derivatives.[7]

Materials:

-

(p-Methoxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Decolorizing carbon

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, a mixture of cyclohexanone (1.0 equivalent) and glacial acetic acid is heated to reflux with stirring.

-

Addition of Phenylhydrazine: A solution of (p-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in glacial acetic acid is added dropwise to the refluxing mixture over a period of 1 hour.

-

Reflux: The reaction mixture is heated under reflux for an additional hour after the addition is complete.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of cold water. The mixture is stirred until a solid precipitate forms.

-

Filtration and Washing: The crude solid is collected by vacuum filtration and washed sequentially with water and then with a small amount of cold 75% ethanol.

-

Drying: The crude product is air-dried.

-

Crystallization: The crude solid is recrystallized from methanol, using decolorizing carbon to remove colored impurities. The hot solution is filtered and allowed to cool slowly to form crystals. A second crop of crystals can be obtained by concentrating the mother liquor.

-

Characterization: The final product is characterized by determining its melting point and by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and MS).

Caption: Fischer Indole Synthesis Workflow.

Biological Activities and Potential Applications

Derivatives of the tetrahydrocarbazole scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Tetrahydrocarbazole derivatives have been identified as potent anticancer agents.[8] Their proposed mechanisms of action often involve the inhibition of critical cellular machinery required for cancer cell proliferation and survival, such as topoisomerases and protein kinases. Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.

Table 2: Cytotoxicity of 7-Methoxyheptaphylline Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SH-SY5Y | Neuroblastoma | Induces cell death at 100 µM |

| 4T1 | Breast Cancer | Induces cell death at 100 µM |

| HT29 | Colon Carcinoma | Induces cell death at 100 µM |

| HepG2 | Liver Carcinoma | Induces cell death at 100 µM |

| LNCaP | Prostate Cancer | Significant growth inhibition at 1, 10, and 100 µM |

Data from a study on 7-methoxyheptaphylline, a related carbazole alkaloid.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution and incubated for a further 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

A plausible mechanism for the anticancer activity of tetrahydrocarbazole derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Caption: Proposed Apoptotic Signaling Pathway.

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key component in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease. One of the primary strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Furthermore, some carbazole derivatives have shown neuroprotective effects by protecting neuronal cells from oxidative stress-induced cell death. For instance, 7-methoxyheptaphylline has been shown to significantly increase the viability of neuroblastoma cells exposed to hydrogen peroxide, a potent inducer of oxidative stress. This dual activity of promoting cancer cell death while protecting healthy neurons is a highly desirable characteristic in the development of novel therapeutics.

Conclusion

This compound is a molecule with a well-defined chemical structure and properties that can be reliably synthesized. The broader class of tetrahydrocarbazoles exhibits significant potential in medicinal chemistry, particularly in the development of anticancer and neuroprotective agents. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the existing data on related compounds provide a strong rationale for its continued investigation as a lead compound in drug discovery programs. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of this promising molecule.

References

- 1. This compound | C13H15NO | CID 10798130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. wjarr.com [wjarr.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. wjarr.com [wjarr.com]

The Biological Significance of the Tetrahydrocarbazole Scaffold: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Importance and Therapeutic Potential of the Tetrahydrocarbazole Core.

Introduction

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif consisting of a carbazole core with a partially saturated cyclohexane ring.[1][2] This unique structural framework is prevalent in a multitude of naturally occurring alkaloids and has garnered significant attention in medicinal chemistry due to its broad and potent pharmacological activities.[1][3][4] The versatility of the THC scaffold allows for extensive chemical modifications, making it a valuable template for the design and development of novel therapeutic agents targeting a wide array of diseases.[3] This technical guide provides a comprehensive overview of the biological significance of the tetrahydrocarbazole scaffold, with a focus on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Synthesis of the Tetrahydrocarbazole Scaffold

The most common and versatile method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis .[5][6][7][8][9][10] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a phenylhydrazine and a cyclohexanone derivative.

A general representation of the Fischer indole synthesis for tetrahydrocarbazole is depicted below:

Caption: Fischer Indole Synthesis of Tetrahydrocarbazole.

Various catalysts, including protic acids, Lewis acids, and solid-supported catalysts, have been employed to facilitate this reaction under different conditions, such as conventional heating and microwave irradiation.[1][5][11][12][13] The flexibility of this synthetic route allows for the introduction of a wide range of substituents on both the aromatic and the cyclohexyl rings, enabling the generation of diverse libraries of tetrahydrocarbazole derivatives for structure-activity relationship (SAR) studies.

Pharmacological Activities and Therapeutic Potential

The tetrahydrocarbazole scaffold is associated with a remarkable spectrum of biological activities, making it a cornerstone in the development of novel therapeutics for various diseases.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[14][15][16][17][18][19][20][21]

Mechanisms of Action:

-

Apoptosis Induction and Cell Cycle Arrest: Many THC derivatives induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cell proliferation.[14][18]

-

Enzyme Inhibition:

-

Topoisomerases: These compounds can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.[14][18]

-

Tubulin Polymerization: By inhibiting tubulin polymerization, THC derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest.[14][18]

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives act as potent inhibitors of EGFR, a tyrosine kinase often overexpressed in cancer, thereby blocking downstream signaling pathways that promote cell growth and survival.[14][18]

-

-

DNA Intercalation: The planar aromatic system of the carbazole core can intercalate between DNA base pairs, interfering with DNA replication and transcription.[14][18]

Caption: Anticancer Mechanisms of Tetrahydrocarbazole Derivatives.

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC50 Value | Reference |

| 11c | Jurkat (Leukemia) | 1.44 ± 0.09 µM | [14][18] |

| U937 (Lymphoma) | 1.77 ± 0.08 µM | [14][18] | |

| HCT-116 (Colon) | 6.75 ± 0.08 µM | [14][18] | |

| 12c | Jurkat (Leukemia) | - | [14][18] |

| U937 (Lymphoma) | - | [14][18] | |

| 6f | MCF7 (Breast) | 7.24 nM/mL | [17] |

| 6g | MCF-7 (Breast) | 6.67 ± 0.39 µM | [22] |

| HeLa (Cervical) | 4.49 ± 0.32 µM | [22] | |

| DU-145 (Prostate) | 10.38 ± 0.42 µM | [22] | |

| 6h | MCF-7 (Breast) | 7.32 ± 0.62 µM | [22] |

| HeLa (Cervical) | 6.87 ± 0.33 µM | [22] | |

| DU-145 (Prostate) | 15.40 ± 0.60 µM | [22] | |

| 4g | HCT-116 (Colon) | 1.09 ± 0.17 µM | [23] |

| A549 (Lung) | 45.16 ± 0.92 µM | [23] | |

| 5c | A-549 (Lung) | Lowest IC50 in study | [16] |

Enzyme Inhibition Data:

| Compound ID | Target Enzyme | IC50 Value | Reference |

| 11c | Topoisomerase Iα | 52.12 µM | [14][18] |

| Topoisomerase IIα | 57.22 µM | [14][18] | |

| EGFR | 0.13 µM | [14][18] | |

| Tubulin Polymerization | 8.46 µM | [14][18] |

Anti-inflammatory Activity

Tetrahydrocarbazole derivatives exhibit potent anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.[22][24][25]

Mechanism of Action:

The primary mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX).[11][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Caption: Anti-inflammatory Mechanism of Tetrahydrocarbazole Derivatives.

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Assay | IC50/ED50 Value | Reference |

| AY-24,873 | Adjuvant Arthritis (rat) | ED50: 1.1 ± 0.2 mg/kg | [25] |

| Compound 9 | HRBC Membrane Stabilization | IC50: 1.89 µg/mL | [6] |

| Compound 10 | HRBC Membrane Stabilization | IC50: 1.66 µg/mL | [6] |

| Compound 2 | DPPH Radical Scavenging | IC50: 32.2 µg/mL | [6][26] |

| Compound 4 | DPPH Radical Scavenging | IC50: 34.0 µg/mL | [6] |

| Compound 1 | COX-1 Inhibition | IC50: 42.76 µg/mL | [26] |

| COX-2 Inhibition | IC50: 10.70 µg/mL | [26] | |

| 5-LOX Inhibition | IC50: 7.40 µg/mL | [26] |

Antimicrobial Activity

The tetrahydrocarbazole scaffold has been incorporated into various molecules exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][9][26][27][28]

Mechanism of Action:

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include inhibition of essential bacterial enzymes like DNA gyrase and disruption of the bacterial cell wall.[26]

Quantitative Data on Antimicrobial Activity:

| Compound ID | Microorganism | MIC Value | Reference |

| Dibromo THC | General Antimicrobial | Active | [3] |

| 44g | S. aureus | 1.56 µg/mL | [17] |

| C. neoformans | 3.125 µg/mL | [17] | |

| 30f | MRSA (N315) | 4 µg/mL | [17] |

| 32b | P. aeruginosa | 9.37 µg/mL | [17] |

| Compound 8 | S. aureus | 16 µg/mL (65% inhibition) | [4] |

| Compounds 2-5, 7-10 | Staphylococcus strains | 32 µg/mL | [4] |

| Carbazole derivative 2 | S. aureus ATCC 6358 | 30 µg/mL | [25] |

| S. epidermidis ATCC 12228 | 50 µg/mL | [25] | |

| S. pyogenes ATCC 19615 | 40 µg/mL | [25] | |

| Compound 2 | S. aureus (MTCC87) | 48.42 µg/mL | [8] |

| Compound 3 | B. cereus (MTCC430) | 12.73 µg/mL | [8] |

| Compound 1 | S. Typhimurium (MTCC733) | 50.08 µg/mL | [8] |

Neuroprotective Activity

Tetrahydrocarbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[3][19][29][30][31]

Mechanism of Action:

-

Normalization of ER Calcium Homeostasis: Some THC derivatives can dampen the enhanced calcium release from the endoplasmic reticulum (ER), a phenomenon observed in familial Alzheimer's disease.[29]

-

Improvement of Mitochondrial Function: By stabilizing ER calcium levels, these compounds can improve mitochondrial function, as indicated by an increased mitochondrial membrane potential.[29]

-

Enzyme Inhibition: Inhibition of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, is another neuroprotective mechanism.[3]

Caption: Neuroprotective Mechanism via ER Calcium Homeostasis.

Quantitative Data on Neuroprotective Activity:

| Compound ID | Assay/Target | IC50/EC50 Value | Reference |

| 4a | Butyrylcholinesterase (BuChE) Inhibition | IC50: 0.088 ± 0.0009 µM | [3] |

Hypoglycemic Activity

Certain tetrahydrocarbazole derivatives have shown potential in managing blood glucose levels, suggesting their utility in the treatment of diabetes.[4][32]

Mechanism of Action:

The hypoglycemic effect of these compounds is attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.[14][18] AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization.

Caption: Hypoglycemic Mechanism via AMPK Activation.

Quantitative Data on Hypoglycemic Activity:

| Compound ID | Assay | Result | Reference |

| 12b | Glucose Consumption (HepG2 cells) | 45% increase | [14][18] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of tetrahydrocarbazole derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivative and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510-565 nm.[5][6][14][26]

Topoisomerase Inhibition Assay

-

Topoisomerase I (Relaxation Assay):

-

Topoisomerase II (Decatenation Assay):

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Turbidity-based Assay:

-

Fluorescence-based Assay:

EGFR Kinase Inhibition Assay

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of a rat or mouse.

-

Compound Administration: The test compound is administered orally or intraperitoneally prior to carrageenan injection.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Evaluation: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[4][19][30][31][34]

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound.

-

Inoculation: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A solution of the test compound at a known concentration is added to the wells.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[17][35][36][37][38]

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This is a colorimetric method to measure cholinesterase activity.

-

Reaction Mixture: The assay is typically performed in a 96-well plate containing phosphate buffer (pH 8.0), the test compound, and the BChE enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, butyrylthiocholine iodide (BTCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Measurement: The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.[32][39][40]

ER Calcium Homeostasis Assay

-

Reporter System: A secreted ER calcium monitoring protein (SERCaMP), such as Gaussia luciferase fused with an ER retention motif, is expressed in cells.

-

Measurement: Under conditions of ER calcium depletion, the SERCaMP is secreted from the cells. The amount of secreted reporter in the cell culture medium or biological fluids can be quantified using a luciferase assay.

-

Interpretation: An increase in the secreted reporter indicates a disruption of ER calcium homeostasis.[2][15]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

-

Staining: Cells are incubated with the JC-1 dye.

-

Fluorescence Measurement:

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

-

Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. This can be analyzed by fluorescence microscopy or flow cytometry.[9][13][20][25][29]

AMPK Activation Assay

-

AlphaScreen Assay: This is a non-radioactive, bead-based immunoassay.

-

The assay measures the phosphorylation of a biotinylated substrate peptide by AMPK.

-

Donor and acceptor beads are brought into proximity upon phosphorylation, generating a chemiluminescent signal.

-

An increase in the signal indicates AMPK activation.

-

Conclusion

The tetrahydrocarbazole scaffold represents a highly versatile and pharmacologically significant core structure in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, neuroprotective, and hypoglycemic effects. The diverse mechanisms of action associated with this scaffold underscore its potential for the development of multi-target therapies for complex diseases. The synthetic accessibility of the tetrahydrocarbazole core, primarily through the Fischer indole synthesis, allows for the generation of extensive compound libraries for rigorous structure-activity relationship studies. Continued exploration of the chemical space around this privileged scaffold, coupled with detailed mechanistic investigations, holds great promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs. This technical guide provides a foundational resource for researchers and drug development professionals to understand and further exploit the rich biological potential of the tetrahydrocarbazole scaffold.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. arabjchem.org [arabjchem.org]

- 3. wjarr.com [wjarr.com]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpar.com [ijpar.com]

- 17. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. AMPK Activity: A Primary Target for Diabetes Prevention with Therapeutic Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]

- 25. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID [ouci.dntb.gov.ua]

- 29. researchgate.net [researchgate.net]

- 30. Novel mechanism of increased Ca2+ release following oxidative stress in neuronal cells involves type 2 inositol-1,4,5-trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Endoplasmic reticulum Ca2+ homeostasis and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. MECHANISM OF CALCIUM HOMEOSTASIS AND ITS ROLE IN NEURODEGENERATIVE PROCESSES | IQRO INDEXING [worldlyjournals.com]

- 37. Hypoglycaemic stimulation of macrophage cytokine release is suppressed by AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Calcium Dysregulation and Homeostasis of Neural Calcium in the Molecular Mechanisms of Neurodegenerative Diseases Provide Multiple Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Origins of Tetrahydrocarbazole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of tetrahydrocarbazole derivatives, a significant class of heterocyclic compounds renowned for their diverse and potent biological activities. This document provides a comprehensive overview of their sources in nature, biosynthesis, methods for their isolation and purification, and a summary of their pharmacological potential, with a focus on quantitative data and detailed experimental procedures.

Natural Sources of Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole alkaloids are predominantly found in the plant kingdom, particularly within the Rutaceae family, commonly known as the citrus family. Genera such as Murraya , Glycosmis , and Clausena are prolific producers of these compounds.[1] Additionally, these complex structures are also synthesized by various microorganisms, including bacteria from the order Actinomycetales.[2]

The curry leaf tree, Murraya koenigii , is one of the most extensively studied sources of carbazole alkaloids.[3][4] Its leaves, bark, and roots are rich in various derivatives, including the well-known mahanimbine, girinimbine, and koenimbine.[1][5] Similarly, various species of Clausena , such as Clausena lansium and Clausena excavata , and Glycosmis , including Glycosmis pentaphylla , are also significant sources of these bioactive molecules.[3][6][7] The specific derivatives and their abundance can vary depending on the plant species, geographical location, and the part of the plant being analyzed.[8]

Biosynthesis of Tetrahydrocarbazole Derivatives

The biosynthetic pathways leading to tetrahydrocarbazole derivatives differ between bacteria and plants, though both utilize fundamental building blocks from primary metabolism.

Biosynthesis in Bacteria (Streptomyces)

In bacteria such as Streptomyces species, the biosynthesis of carbazole alkaloids like carquinostatin A has been well-elucidated.[2][9] The pathway commences with precursors from the shikimate and glycolysis pathways. Key enzymatic steps involve a cascade of reactions catalyzed by a suite of enzymes encoded within a dedicated gene cluster.[2][9]

A crucial step is the formation of the carbazole ring, which is facilitated by a carbazole synthase. The biosynthesis of carquinostatin A involves a series of enzymes, including CqsB1-7 and Nzs enzymes, which catalyze condensation, cyclization, and tailoring reactions to form the final complex molecule.[2][9]

Proposed Biosynthesis in Plants (Rutaceae)

The biosynthesis of carbazole alkaloids in plants is less understood at the enzymatic level compared to bacteria. However, a proposed pathway suggests that these compounds are derived from the shikimate pathway.[10] The key precursor is believed to be 3-methylcarbazole .[11] This core structure is then subjected to various modifications such as prenylation, oxidation, and cyclization to generate the vast diversity of carbazole alkaloids observed in the Rutaceae family.[10] The enzymes responsible for these transformations are thought to be part of the plant's specialized metabolic machinery and likely include cytochrome P450 monooxygenases, prenyltransferases, and various oxidoreductases.[8]

References

- 1. japsonline.com [japsonline.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Identification of Naturally Occurring Carbazole Alkaloids Isolated from <i>Murraya koenigii</i> and <i>Glycosmis pentaphylla</i> by the Preparation of HPLC Fingerprint | Journal of Scientific Research [banglajol.info]

- 4. Carbazole alkaloids isolated from the branch and leaf extracts of <i>Clausena lansium</i> [cjnmcpu.com]

- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbazole alkaloids with potential cytotoxic activities targeted on PCK2 protein from Murraya microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data, presents detailed experimental protocols for key property determination, and offers visualizations to illustrate experimental workflows.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data are experimentally determined for related compounds, specific experimental values for the target molecule are limited in publicly accessible literature. Computed values are provided to fill these gaps and are clearly indicated.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₁₅NO | - | - |

| Molecular Weight | 201.26 g/mol | Computed | PubChem[1] |

| Melting Point | 116-118 °C (for 1,2,3,4-tetrahydrocarbazole) | Experimental | Organic Syntheses Procedure[2] |

| Boiling Point | 325-330 °C (for 1,2,3,4-tetrahydrocarbazole) | Experimental | ChemicalBook[3] |

| logP (XLogP3) | 3.2 | Computed | PubChem[1] |

| pKa | Not available | - | - |

| Aqueous Solubility | Not available | - | - |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized protocols that can be adapted for the specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).[4]

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.[6]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.[7] A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small quantity of this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[8][9]

-

Heating and Observation: The bath is heated gradually. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[10] The heat source is then removed.

-

Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are shaken together for 24 hours to ensure mutual saturation.[11] The two phases are then separated.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (preferably the one in which it is more soluble).

-

Partitioning: A specific volume of the sample solution is mixed with a known volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[12][13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa), which indicates the strength of an acid or base.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility. A known concentration of an inert salt (e.g., KCl) is added to maintain constant ionic strength.[15]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[15][16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.[17]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties discussed.

References

- 1. This compound | C13H15NO | CID 10798130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside established experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.70 | br s | - | NH |

| ~7.20 | d | ~8.5 | H-8 |

| ~6.95 | d | ~2.4 | H-5 |

| ~6.75 | dd | ~8.5, ~2.4 | H-7 |

| ~3.80 | s | - | -OCH₃ |

| ~2.70 | t | ~6.0 | H-1 |

| ~2.65 | t | ~6.0 | H-4 |

| ~1.90 | m | - | H-2, H-3 |

Note: The chemical shifts are approximate and based on expected values and data from similar compounds. The ¹H NMR data for this compound has been reported to be consistent with previously published literature.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153.5 | C-6 |

| ~136.5 | C-9a |

| ~131.0 | C-4a |

| ~128.5 | C-8a |

| ~111.5 | C-8 |

| ~110.0 | C-5a |

| ~109.5 | C-5 |

| ~100.0 | C-7 |

| ~55.8 | -OCH₃ |

| ~23.5 | C-1 |

| ~23.3 | C-4 |

| ~23.1 | C-2 |

| ~20.8 | C-3 |

Note: The chemical shifts are approximate and based on expected values and data from isomeric and parent compounds.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~2930 | Medium | C-H Stretch (Aliphatic) |

| ~1620, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Aryl Ether) |

Note: The IR absorption bands are typical for this class of compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 201 | 100 | [M]⁺ |

| 186 | High | [M-CH₃]⁺ |

| 158 | Medium | [M-C₂H₅N]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound. The molecular ion peak confirms the molecular weight of 201.26 g/mol .[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Fischer Indole Synthesis

This compound is commonly synthesized via the Fischer indole synthesis.[4] This method involves the acid-catalyzed reaction of p-methoxyphenylhydrazine with cyclohexanone.

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid or other acid catalyst (e.g., antimony trioxide in methanol)[2]

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

A mixture of p-methoxyphenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) is prepared in a suitable solvent, such as glacial acetic acid or methanol.[2][4]

-

An acid catalyst is added to the mixture.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration and washed with water.

-

Purification is achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.

Spectroscopic Analysis

General Procedures: The following are general protocols for acquiring spectroscopic data. Instrumentation and specific parameters may be varied.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[5]

-

¹H NMR Acquisition: Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Proton-decoupled spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: IR spectra can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this class of compounds.

-

Data Acquisition: The mass spectrum is scanned over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

References

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole

CAS Number: 13070-45-6

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and potential biological significance.

Physicochemical Properties

This compound is a crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 13070-45-6 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO | [2][4] |

| Molecular Weight | 201.26 g/mol | [4] |

| Melting Point | 87-89 °C | [1] |

| XLogP3 | 3.2 | [4] |

| Appearance | Crystalline solid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[5]

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from the synthesis of substituted tetrahydrocarbazoles.[1]

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (as catalyst)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of p-methoxyphenylhydrazine hydrochloride and cyclohexanone.

-

Add 20 mol % of [bmim(BF4)] as a catalyst and methanol as the solvent.

-

Reflux the reaction mixture on a water bath. The reaction time may vary, and completion should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude solid.

-

Purify the crude product by column chromatography using a silica gel column with a petroleum ether: ethyl acetate (8:2 v/v) eluent to yield pure this compound.[1]

Logical Workflow of Fischer Indole Synthesis

Figure 1: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ/ppm) | Multiplicity | Assignment | Coupling Constant (J/Hz) |

| 10.40 | s | 1H, NH | - |

| 7.10 | d | 1H, Ar-H | 8.4 |

| 6.80 | s | 1H, Ar-H | - |

| 6.60 | dd | 1H, Ar-H | 8.4, 2.08 |

| 3.70 | s | 3H, OCH₃ | - |

(Solvent: DMSO-d₆, 400 MHz)[1]

Potential Biological Activities and Signaling Pathways

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7]

While specific quantitative biological data for this compound is limited in the public domain, its structural similarity to other biologically active carbazole derivatives suggests potential for therapeutic applications. For instance, the related compound 7-methoxyheptaphylline has demonstrated both neuroprotective and cytotoxic activities.[8]

Hypothetical Signaling Pathway in Cancer

Based on the known activities of tetrahydrocarbazole derivatives, a hypothetical mechanism of action in cancer could involve the modulation of key signaling pathways that control cell proliferation and apoptosis.

Figure 2: Hypothetical signaling pathways modulated by this compound in cancer cells.

This diagram illustrates a potential dual mechanism where the compound could inhibit pro-survival pathways like the PI3K/Akt/mTOR pathway and activate pro-apoptotic pathways through p53. It is important to note that this is a theoretical model based on the activities of related compounds and requires experimental validation for this compound.

Conclusion

This compound is a readily synthesizable compound with a structural motif common to many biologically active molecules. While its specific biological functions are not yet extensively characterized, its chemical tractability and the known therapeutic potential of the tetrahydrocarbazole class make it a compound of significant interest for further investigation in drug discovery and development. Future research should focus on detailed biological screening to elucidate its mechanism of action and potential therapeutic applications.

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C13H15NO | CID 10798130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. wjarr.com [wjarr.com]

- 8. benchchem.com [benchchem.com]

Molecular weight and formula of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities.

Core Data Summary

The fundamental properties of this compound are summarized in the table below. These computed values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | PubChem[1] |

| Molecular Weight | 201.26 g/mol | PubChem[1] |

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | PubChem[1] |

| CAS Number | 13070-45-6 | Advanced Biochemicals[2] |

| Monoisotopic Mass | 201.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 25 Ų | PubChem[1] |

| Complexity | 231 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

Synthesis and Experimental Protocols

The most common and effective method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone.

Fischer Indole Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-methoxyphenylhydrazine and cyclohexanone.[3]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol or Ethanol (for recrystallization)

-

Ice-cold water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

-

Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (typically around 125-130°C) with continuous stirring.[5]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water while stirring.

-

Isolation: The crude this compound will precipitate as a solid. Collect the product by vacuum filtration.

-

Purification: Wash the crude product with cold water, followed by a small amount of cold methanol to remove impurities. For further purification, the product can be recrystallized from methanol or ethanol.

-

Drying: Dry the purified product under vacuum.

Analytical Protocols

To ensure the purity and confirm the identity of the synthesized this compound, several analytical techniques are employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Method:

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength with significant absorbance (e.g., 254 nm or 280 nm).[7]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL) and dilute to a working concentration (~0.1 mg/mL) with the mobile phase.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[7]

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Non-polar capillary column (e.g., HP-5ms).

Method:

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 250°C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

Analysis: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The identity is confirmed by comparing the mass spectrum of the main peak with a reference spectrum.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks are used to elucidate and confirm the molecular structure. For this compound, characteristic signals for the methoxy group, aromatic protons, and aliphatic protons of the tetrahydrocarbazole core are expected.

Biological Activity and Potential Applications

Tetrahydrocarbazole derivatives are a class of compounds known for a wide range of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[9][10]

Anticancer Activity

Derivatives of the tetrahydrocarbazole scaffold have been identified as potent anticancer agents.[5] Their mechanisms of action often involve the inhibition of cellular machinery crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases. Some derivatives have also been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.[5] The presence and position of substituents, such as a methoxy group, can significantly influence the cytotoxic potency and selectivity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A common method to assess the in vitro anticancer activity of a compound is the MTT assay.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include appropriate controls.[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key component in compounds designed to combat neurodegenerative diseases.[5] A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.[5]

References

- 1. This compound | C13H15NO | CID 10798130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. wjarr.com [wjarr.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. wjarr.com [wjarr.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazoles (THCs) are a prominent class of heterocyclic compounds featuring a tetracyclic scaffold composed of a fused indole and cyclohexane ring. This privileged structure is found in numerous natural products and synthetic molecules, bestowing upon them a wide array of pharmacological activities.[1][2] The versatility of the tetrahydrocarbazole nucleus allows for chemical modifications at various positions, leading to the generation of diverse derivatives with tailored biological profiles. This technical guide provides a comprehensive overview of the significant pharmacological activities of tetrahydrocarbazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer Activity

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6][7][8][9]

Mechanisms of Anticancer Action

-

Apoptosis Induction: Many tetrahydrocarbazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), leading to the activation of caspase cascades (e.g., caspase-3 and -9).[10]

-

Cell Cycle Arrest: Tetrahydrocarbazoles have been shown to arrest the cell cycle at different phases, most notably at the G2/M phase, thereby inhibiting cell division.[5][7]

-

Enzyme Inhibition:

-

Topoisomerase I/IIα Inhibition: Some derivatives inhibit topoisomerases I and IIα, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

-

Kinase Inhibition: Tetrahydrocarbazoles can act as inhibitors of various protein kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), and key kinases in the MAPK/ERK and PI3K/Akt signaling pathways.[6][11][12][13][14][15][16][17][18][19]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[20]

-

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Thiazolinone Hybrids | |||

| Compound 11c | Jurkat (Leukemia) | 1.44 ± 0.09 | [21] |

| U937 (Lymphoma) | 1.77 ± 0.08 | [21] | |

| HCT-116 (Colon) | 6.75 ± 0.08 | [21] | |

| Compound 12c | Jurkat (Leukemia) | Not specified | [21] |

| U937 (Lymphoma) | Not specified | [21] | |

| Series 2: Dithioate Hybrids | |||

| Compound 6f | MCF-7 (Breast) | 0.00724 | [11 from search] |

| Series 3: Triazole Hybrids | |||

| Compound 5g | MCF-7 (Breast) | Most potent of series | [7] |

| Series 4: Imidazoquinoline Derivatives | |||

| Compound 5c | U-87MG (Glioblastoma) | 11.91 | [10] |

Signaling Pathways in Anticancer Activity

Tetrahydrocarbazoles can induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress. This leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17][22] In many cancers, this pathway is hyperactivated. Tetrahydrocarbazoles can inhibit this pathway at various points, leading to a decrease in cancer cell proliferation.

The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation and is often dysregulated in cancer.[6][11][13][14][15][18][19] Tetrahydrocarbazoles can interfere with this pathway, thereby promoting apoptosis and inhibiting cell growth.

Experimental Protocols: Anticancer Activity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivatives and a vehicle control for 48-72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Measurement: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

This assay measures the effect of compounds on the in vitro assembly of microtubules.

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare GTP stock solution and the test compounds at desired concentrations.

-

Assay Setup: In a 96-well plate, add the test compound or vehicle control. Initiate the polymerization by adding the tubulin-GTP mixture.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition and determine the IC50 value.